molecular formula C19H19N5O B12243779 3-Phenyl-6-{[1-(pyrimidin-2-yl)pyrrolidin-3-yl]methoxy}pyridazine

3-Phenyl-6-{[1-(pyrimidin-2-yl)pyrrolidin-3-yl]methoxy}pyridazine

Cat. No.: B12243779
M. Wt: 333.4 g/mol
InChI Key: QSGHYDKQCFIBGH-UHFFFAOYSA-N
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Description

3-Phenyl-6-{[1-(pyrimidin-2-yl)pyrrolidin-3-yl]methoxy}pyridazine is a complex heterocyclic compound that features a pyridazine ring substituted with a phenyl group and a pyrrolidinylmethoxy group. This compound is of interest due to its potential pharmacological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-6-{[1-(pyrimidin-2-yl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the pyridazine ring through a cyclization reaction. The pyrrolidinylmethoxy group can be introduced via nucleophilic substitution reactions, while the phenyl group is often added through electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-6-{[1-(pyrimidin-2-yl)pyrrolidin-3-yl]methoxy}pyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

3-Phenyl-6-{[1-(pyrimidin-2-yl)pyrrolidin-3-yl]methoxy}pyridazine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Phenyl-6-{[1-(pyrimidin-2-yl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share a similar pyrimidine moiety and exhibit various biological activities.

    Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring are known for their pharmacological properties.

    Phenyl-Substituted Pyridazines: These compounds have similar structural features and are studied for their potential therapeutic applications.

Uniqueness

3-Phenyl-6-{[1-(pyrimidin-2-yl)pyrrolidin-3-yl]methoxy}pyridazine is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C19H19N5O

Molecular Weight

333.4 g/mol

IUPAC Name

3-phenyl-6-[(1-pyrimidin-2-ylpyrrolidin-3-yl)methoxy]pyridazine

InChI

InChI=1S/C19H19N5O/c1-2-5-16(6-3-1)17-7-8-18(23-22-17)25-14-15-9-12-24(13-15)19-20-10-4-11-21-19/h1-8,10-11,15H,9,12-14H2

InChI Key

QSGHYDKQCFIBGH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1COC2=NN=C(C=C2)C3=CC=CC=C3)C4=NC=CC=N4

Origin of Product

United States

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